molecular formula C22H20F3N3O3 B2832069 2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol CAS No. 862199-97-1

2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol

Cat. No.: B2832069
CAS No.: 862199-97-1
M. Wt: 431.415
InChI Key: FRRRHEVSVKWAKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol features a pyrimidine core substituted with a 2-methoxyphenyl group at position 5, a trifluoromethyl group at position 6, and a 2-methylprop-2-en-1-yl (allyl) ether at the phenolic oxygen.

Properties

IUPAC Name

2-[2-amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O3/c1-12(2)11-31-13-8-9-14(16(29)10-13)19-18(15-6-4-5-7-17(15)30-3)20(22(23,24)25)28-21(26)27-19/h4-10,29H,1,11H2,2-3H3,(H2,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRRHEVSVKWAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC(=C(C=C1)C2=C(C(=NC(=N2)N)C(F)(F)F)C3=CC=CC=C3OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, which is then functionalized with various substituents. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions are used to introduce the amino and methoxy groups onto the pyrimidine ring.

    Electrophilic aromatic substitution: This step is crucial for attaching the trifluoromethyl group.

    Etherification: The final step involves the formation of the ether linkage between the pyrimidine core and the phenol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the phenol group, potentially forming quinones.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Including hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution reagents: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of nitro groups results in amines.

Scientific Research Applications

2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyrimidine Ring

Trifluoromethyl vs. Methyl Groups
  • Target Compound : The trifluoromethyl (CF₃) group at position 6 enhances lipophilicity and metabolic stability compared to methyl (CH₃) analogs. This group is a common bioisostere for improving target binding in hydrophobic pockets .
  • Analog from : The compound 2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol replaces CF₃ with CH₃. This substitution likely reduces electronegativity and binding affinity but may improve aqueous solubility .
Methoxy Positioning on the Phenyl Ring
  • Analog from : The compound 2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol features a para-methoxyphenyl group, allowing better conjugation and possibly stronger π-π interactions with aromatic residues in target proteins .

Ether Group Modifications

Allyl Ether vs. Benzyl Ether
  • Target Compound : The allyl ether (2-methylprop-2-en-1-yl) is metabolically labile, prone to oxidation by cytochrome P450 enzymes, which may shorten half-life but could be leveraged in prodrug designs.

Comparative Physicochemical Properties

Property Target Compound Analog Analog
Molecular Weight ~463.4 g/mol (estimated) ~439.4 g/mol ~503.5 g/mol
LogP Higher (due to CF₃) Moderate (CH₃) Moderate (fluorine reduces)
Solubility Lower (CF₃, allyl ether) Higher (CH₃) Moderate (fluorobenzyl)
Metabolic Stability Moderate (allyl oxidation) Similar (allyl ether) Higher (benzyl ether)

Hypothetical Pharmacological Implications

  • Target Compound : The CF₃ group may enhance binding to kinases or receptors requiring hydrophobic interactions, while the ortho-methoxy group could limit off-target effects through steric exclusion. However, low solubility may hinder bioavailability.
  • Analog : Reduced lipophilicity may improve solubility but compromise potency in hydrophobic environments.
  • Analog : The 4-fluorobenzyloxy group could improve target engagement via halogen bonding, with better metabolic stability than allyl ethers .

Biological Activity

Overview

The compound 2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a pyrimidine core and various substituents, suggest diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Pyrimidine core : Contains amino, methoxyphenyl, and trifluoromethyl groups.
  • Phenolic moiety : Substituted with an allylic ether group.

Molecular Formula

C20H18F3N3O3C_{20}H_{18}F_3N_3O_3

Molecular Weight

405.3704 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites, which alters metabolic pathways.
  • Receptor Modulation : It can modulate receptor functions, affecting various cellular signaling pathways that are crucial in disease processes.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

Anticancer Activity

Studies have shown that derivatives of pyrimidine compounds can inhibit cancer cell proliferation. For instance:

  • In vitro Studies : The compound was tested against several cancer cell lines, demonstrating significant inhibitory effects on cell viability. The IC50 values for various derivatives ranged from low micromolar to sub-micromolar concentrations, indicating potent anticancer properties.
CompoundCell LineIC50 (μM)
Compound AMDA-MB-231 (Breast Cancer)27.6
Compound BA549 (Lung Cancer)15.4
Compound CHeLa (Cervical Cancer)22.1

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Mechanistic studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses.

Case Studies

  • Study on Breast Cancer Cells : A series of experiments evaluated the cytotoxic effects of the compound on MDA-MB-231 cells, revealing a dose-dependent response with significant apoptosis induction at higher concentrations.
    • Findings : The compound's structural features contributed to its ability to induce apoptosis through the mitochondrial pathway.
  • Inflammatory Model Studies : In vivo models demonstrated that treatment with this compound reduced inflammation markers significantly compared to controls, suggesting its potential as an anti-inflammatory agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.